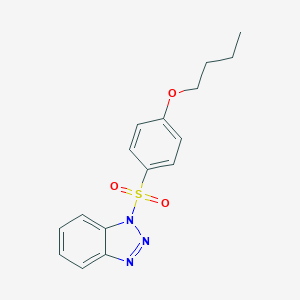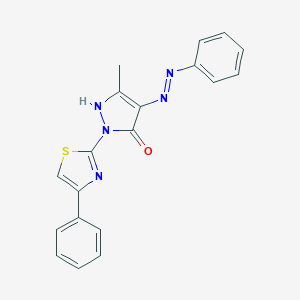
1-(4-Butoxyphenyl)sulfonylbenzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butoxyphenyl)sulfonylbenzotriazole is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a butoxyphenyl group attached to a sulfonylbenzotriazole moiety, which imparts unique physicochemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)sulfonylbenzotriazole typically involves the reaction of 4-butoxyphenylsulfonyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)sulfonylbenzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as an excellent leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzotriazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-Butoxyphenyl)sulfonylbenzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)sulfonylbenzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, modulating the activity of the target molecule. The sulfonyl group enhances the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
1-(4-Butoxyphenyl)sulfonylbenzotriazole can be compared with other benzotriazole derivatives, such as:
- 1-(4-Methoxyphenyl)sulfonylbenzotriazole
- 1-(4-Ethoxyphenyl)sulfonylbenzotriazole
- 1-(4-Propoxyphenyl)sulfonylbenzotriazole
These compounds share similar structural features but differ in the length and nature of the alkoxy group attached to the phenyl ring. The unique properties of this compound, such as its specific reactivity and binding affinity, make it distinct from its analogs.
Properties
IUPAC Name |
1-(4-butoxyphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-3-12-22-13-8-10-14(11-9-13)23(20,21)19-16-7-5-4-6-15(16)17-18-19/h4-11H,2-3,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKFNAZHTZLYLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B512261.png)
![N'-[4-(dimethylamino)benzylidene]-1-adamantanecarbohydrazide](/img/structure/B512271.png)
![4-[(2-hydroxy-1-naphthyl)diazenyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B512283.png)

![5-methyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512288.png)






![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512314.png)

![1-Benzyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512321.png)
